1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione
Overview
Description
The compound “1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted at the 1-position with a (2-chloro-4-fluorobenzyl)oxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the (2-chloro-4-fluorobenzyl)oxy group. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring and the (2-chloro-4-fluorobenzyl)oxy group would likely result in a planar structure for the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The imidazole ring is a common site for reactions in organic chemistry, and the (2-chloro-4-fluorobenzyl)oxy group could also participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its polarity, and the halogen atoms (chlorine and fluorine) could affect its reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis processes for derivatives of imidazole, including compounds similar to 1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione, have been extensively studied. These syntheses typically involve steps like cyclization, N-alkylation, and chlorination, providing insights into the structural properties and optimization conditions of these compounds (Huang Jin-qing, 2009).
- Crystal structure analyses of similar fluorobenzyl-imidazole derivatives reveal details like space groups, molecular packing, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (A. Banu et al., 2014).
Potential Therapeutic Applications
- Some imidazole derivatives have been explored for their anticancer activities, with specific focus on cytotoxic evaluation against cancer cells. These studies provide insights into the potential therapeutic applications of such compounds (M. Ganga & K. Sankaran, 2020).
- Other studies have investigated the anti-inflammatory and analgesic activities of imidazole derivatives. This suggests a potential application in treating inflammation and pain-related conditions (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methoxy]imidazolidine-2,4,5-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O4/c11-7-3-6(12)2-1-5(7)4-18-14-9(16)8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKJBMFMEGUQBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CON2C(=O)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176788 | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methoxy]-2,4,5-imidazolidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339103-93-4 | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methoxy]-2,4,5-imidazolidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339103-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chloro-4-fluorophenyl)methoxy]-2,4,5-imidazolidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701176788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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